![molecular formula C9H8BrN5 B186206 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine CAS No. 30508-74-8](/img/structure/B186206.png)
2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine
Overview
Description
2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine (DBT) is an organic compound that is used in a variety of scientific and industrial applications. DBT has been studied extensively for its ability to act as a catalyst for various reactions. It has also been investigated for its potential use in drug design and development, as well as in the synthesis of other compounds.
Scientific Research Applications
Synthesis of Pyridines and Pyrimidines
This compound is utilized in the synthesis of pyridines and pyrimidines, which are core structures in many pharmaceuticals . The process often involves multicomponent reactions, where 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine acts as a precursor or intermediate. These reactions are crucial for creating compounds with potential pharmacological activities.
Antimicrobial and Antifungal Agents
Derivatives of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine have been explored for their antimicrobial and antifungal properties . The triazine ring system is known to interact with various biological targets, which can be leveraged to develop new treatments for infections.
DNA Binding Affinity
The triazine derivatives exhibit strong DNA binding affinity, which is significant for the development of new therapeutic agents targeting genetic diseases . This application is particularly relevant in the field of gene therapy and cancer treatment.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors . For instance, pyrazoline derivatives, which share a similar nitrogen-based hetero-aromatic ring structure, have been reported to inhibit acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Mode of Action
For instance, some derivatives have been shown to inhibit the activity of enzymes, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence pathways involving reactive oxygen species (ros) and free radicals . These compounds can increase dramatically under cellular damage, affecting different cellular components negatively .
Pharmacokinetics
Related compounds have been reported to exhibit good adme properties, suggesting that they are readily absorbed and distributed within the body, metabolized efficiently, and excreted without causing toxicity .
Result of Action
Related compounds have been reported to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
properties
IUPAC Name |
6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTSWIQNKJOSLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353622 | |
Record name | 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine | |
CAS RN |
30508-74-8 | |
Record name | 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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